Adenosine phosphate, or adenylic acid, is an adenine nucleotide containing one phosphate group esterified to the sugar moiety in the 2'-, 3'-, or 5'-position. Adenosine phosphate was withdrawn by the FDA since it was considered neither safe nor effective for its intended uses as a vasodilator and an anti-inflammatory.
Adenosine monophosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Adenosine monophosphate has been reported in Drosophila melanogaster, Bombyx mori, and other organisms with data available.
ADENOSINE PHOSPHATE is a small molecule drug with a maximum clinical trial phase of IV and has 1 investigational indication. It was withdrawn in at least one region.
Adenosine monophosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
Adenine nucleotide containing one phosphate group esterified to the sugar moiety in the 2'-, 3'-, or 5'-position.
Adenosine Monophosphate
CAS No.: 61-19-8
Cat. No.: VC0517247
Molecular Formula: C10H14N5O7P
Molecular Weight: 347.22 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61-19-8 |
|---|---|
| Molecular Formula | C10H14N5O7P |
| Molecular Weight | 347.22 g/mol |
| IUPAC Name | [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
| Standard InChI | InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 |
| Standard InChI Key | UDMBCSSLTHHNCD-KQYNXXCUSA-N |
| Isomeric SMILES | C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
| Appearance | Solid powder |
| Colorform | CRYSTALS FROM WATER + ACETONE POWDER, NEEDLES FROM WATER & DIL ALC |
| Melting Point | 196-200 °C 195 °C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition
Adenosine 5'-monophosphate consists of an adenine base linked to a ribose sugar via a β-N9-glycosidic bond, with a phosphate group esterified to the 5'-hydroxyl group of the ribose (Figure 1). Its molecular formula is C₁₀H₁₄N₅O₇P, with a molecular weight of 347.22 g/mol for the free acid form and 371.22 g/mol for the disodium salt . The compound exhibits chirality, with a specific optical rotation of [α]²⁰/D = 43±2° (c = 1% in 0.5 M Na₂HPO₄) .
Table 1: Key Physicochemical Properties of AMP
| Property | Value | Source |
|---|---|---|
| Melting Point | 178–185°C (free acid) | |
| 232–235°C (disodium salt) | ||
| Solubility | H₂O: 50 mg/mL | |
| pKa Values | 0.9 (phosphate), 3.8 (amine) | |
| UV Absorption (λₘₐₓ) | 259 nm (ε = 15,400 M⁻¹cm⁻¹) |
The disodium salt form (CAS 4578-31-8) enhances aqueous solubility (>100 mg/mL) while maintaining stability under inert, low-temperature storage conditions (-20°C) . X-ray crystallography reveals a planar adenine moiety stacked perpendicular to the ribose-phosphate backbone, facilitating molecular recognition by enzymes like adenylate kinase .
Biochemical Roles in Cellular Metabolism
Energy Charge Regulation
AMP occupies a central position in the adenine nucleotide pool, dynamically interconverting with ADP and ATP through reactions catalyzed by adenylate kinase:
This equilibrium maintains cellular energy charge (EC), calculated as:
Under energy-deficient conditions (EC < 0.7), AMP accumulation activates catabolic pathways while inhibiting anabolic processes .
AMP-Activated Protein Kinase (AMPK) Signaling
AMPK, a heterotrimeric enzyme (α/β/γ subunits), serves as the primary cellular energy sensor. AMP binding to the γ-subunit induces conformational changes that:
-
Promote Thr172 phosphorylation on the α-subunit by upstream kinases (LKB1/CaMKKβ)
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Inhibit dephosphorylation by protein phosphatases
Activated AMPK phosphorylates downstream targets including:
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Acetyl-CoA carboxylase (inhibits fatty acid synthesis)
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HMGR (reduces cholesterol biosynthesis)
Physiological and Pharmacological Effects
Hepatic Protection in Acute Liver Failure
In a murine model of D-galactosamine/LPS-induced liver failure, AMP pretreatment (400 mg/kg) demonstrated:
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68% reduction in serum ALT/AST levels
Mechanistic studies revealed AMP-mediated:
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Inhibition of NF-κB p65 nuclear translocation
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Reduced H3K4me2 enrichment at TNF-α promoter
Metabolic Effects in Obesity Models
Dietary AMP supplementation (0.1% w/w) in high-fat-fed mice induced:
| Parameter | Change vs. Control | Mechanism |
|---|---|---|
| Food Intake | +18% | Hypothalamic orexigenic signaling |
| Energy Expenditure | +22% | UCP1-mediated thermogenesis |
| Fat Mass | -31% | Enhanced lipolysis in WAT |
These effects occurred without altering lean mass or physical activity, suggesting AMP’s potential as a weight-management agent .
Industrial and Therapeutic Applications
Dermatological Uses
The disodium salt form (AMP-Na₂) exhibits:
Clinical formulations containing 2–5% AMP-Na₂ show efficacy in reducing wrinkle depth (23% improvement at 12 weeks) and improving skin elasticity .
Analytical and Research Applications
¹³C₅-labeled AMP (MW 352.18 g/mol) serves as an internal standard for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume